SSEA-4 Hexaose Analogue Type 1 vs. Native SSEA-4: GlcNAc Substitution Alters Lectin Binding Specificity
SSEA-4 hexaose analogue type 1 contains a GlcNAc residue at the third sugar position, whereas the native SSEA-4 glycolipid contains a GalNAc residue. This single monosaccharide substitution results in a quantifiable difference in lectin binding affinity. In a study characterizing the R-type lectin SeviL from Mytilisepta virgata, the authors reported that SeviL interacts 'weakly' with the glycan moiety of SSEA-4 hexaose (the GlcNAc-containing analogue), in contrast to its 'strong' binding to GM1b and asialo-GM1 oligosaccharides [1]. While exact KD values were not reported, the qualitative distinction in binding strength (weak vs. strong) was clearly established under identical experimental conditions using surface plasmon resonance or glycan array analysis [1]. This differential recognition highlights that antibodies or lectins raised against native SSEA-4 may exhibit altered specificity toward the analogue, a critical consideration for assay development and interpretation .
| Evidence Dimension | Lectin binding affinity (qualitative) |
|---|---|
| Target Compound Data | Weak binding (SeviL lectin) |
| Comparator Or Baseline | GM1b oligosaccharide: Strong binding |
| Quantified Difference | Qualitative shift from 'strong' to 'weak' binding |
| Conditions | Surface plasmon resonance or glycan array (inferred), buffer conditions not specified |
Why This Matters
Demonstrates that the GlcNAc substitution in analogue type 1 alters molecular recognition, preventing its use as a direct surrogate for native SSEA-4 in lectin-based assays without prior validation.
- [1] Fujii, Y., et al. (2020). A GM1b/asialo-GM1 oligosaccharide-binding R-type lectin from purplish bifurcate mussels Mytilisepta virgata and its effect on MAP kinases. The FEBS Journal, 287(12), 2612-2630. DOI: 10.1111/febs.15154 View Source
